Cas no 49872-70-0 (2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine)

49872-70-0 structure
Product name:2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine Chemical and Physical Properties
Names and Identifiers
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- 49872-70-0
- CCG-244787
- SCHEMBL4099012
- DTXSID30369632
- 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine
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- Inchi: InChI=1S/C9H12ClN5/c1-5-3-2-4-6(10)7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)
- InChI Key: CZXQEOKTDYBKLL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 225.0781231Da
- Monoisotopic Mass: 225.0781231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 103Ų
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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